![molecular formula C10H10N6O B1376778 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1374509-70-2](/img/structure/B1376778.png)
7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
“7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a chemical compound with the molecular formula C10H10N6O and a molecular weight of 230.23 .
Synthesis Analysis
The synthesis of compounds similar to “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” has been reported in the literature . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .
Molecular Structure Analysis
The InChI code for “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is 1S/C10H10N6O/c11-2-4-15-3-1-8-7 (9 (15)17)5-12-10-13-6-14-16 (8)10/h1,3,5-6H,2,4,11H2 . The InChI key is AGMCYLYUYFJXHP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines, which include “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” include a molecular weight of 230.23 and a molecular formula of C10H10N6O . It is stored at a temperature of 28°C .
Scientific Research Applications
Cancer Treatment CDK2 Inhibition
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold has been explored for its potential in cancer treatment through CDK2 inhibition. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can selectively target tumor cells .
Adenosine Receptor Antagonism
This scaffold serves as a pharmacophore for adenosine receptors. Compounds derived from this scaffold can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Cardiovascular Research
Compounds with this scaffold have been studied for their coronary vasodilating and antihypertensive activities, which are crucial in cardiovascular research .
Pharmaceutical Design
The pyrazolopyrimidine moiety, which is part of this scaffold, is used in designing pharmaceutical compounds with various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Synthesis of Probes
Functionalization of derivatives of this scaffold is useful for synthesizing probes for adenosine receptors by attaching a fluorescent moiety .
Medicinal Chemistry
This scaffold is considered a key structural motif in medicinal chemistry due to its presence in many vital applications such as pharmaceuticals and pesticides .
Molecular Docking Studies
The scaffold has been utilized in molecular docking studies to predict the interaction between drug candidates and their target proteins .
Dyes and Pigments
Beyond medicinal applications, this scaffold is also involved in the synthesis of dyes and pigments due to its fused N-heterocyclic system .
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which includes “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could focus on exploring the potential of “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” and similar compounds in the treatment of various diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also been shown to induce alterations in cell cycle progression and apoptosis within cells .
properties
IUPAC Name |
11-(2-aminoethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c11-2-4-15-3-1-8-7(9(15)17)5-12-10-13-6-14-16(8)10/h1,3,5-6H,2,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCYLYUYFJXHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
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